Methyl Oxindole-5-carboxylate
Overview
Description
Methyl Oxindole-5-carboxylate is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
Methyl Oxindole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, which helps in developing new useful derivatives . They can bind with high affinity to these receptors, resulting in various changes at the cellular level .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . .
Result of Action
Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Cellular Effects
Indole derivatives, including Methyl Oxindole-5-carboxylate, have shown various biologically vital properties . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Oxindole-5-carboxylate typically involves the reaction of oxindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl Oxindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted oxindole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Methyl Oxindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar biological activities.
Oxindole-3-carboxylate: Shares structural similarities and is used in similar applications.
Methyl Indole-6-carboxylate: Known for its use in medicinal chemistry and organic synthesis.
Uniqueness: Methyl Oxindole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl Oxindole-5-carboxylate (MOCA) is a significant derivative of oxindole, a class of compounds known for their diverse biological activities. This article explores the biological activity of MOCA, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Overview of this compound
MOCA is synthesized from oxindole through the reaction with methyl chloroformate in the presence of a base such as triethylamine. It is characterized by its heterocyclic structure, which is crucial for its biological activity. The compound has garnered attention for its potential in drug development due to its ability to interact with various biological targets.
Target Receptors and Pathways
MOCA operates through multiple mechanisms, primarily involving interaction with cellular receptors and enzymes. It has been shown to affect biochemical pathways related to cell proliferation and apoptosis. For instance, studies indicate that MOCA can bind to protein targets involved in cancer cell signaling pathways, thereby influencing their activity.
Biochemical Effects
Research indicates that MOCA may induce apoptosis in cancer cells by altering gene expression and inhibiting key enzymes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins, enhancing its efficacy as a therapeutic agent.
Anticancer Activity
MOCA has demonstrated significant anticancer properties across various cancer cell lines. Here are some notable findings:
- Cell Proliferation Inhibition : In studies involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, MOCA exhibited IC50 values ranging from 0.39 µM to 3.12 µM, indicating potent anti-proliferative effects .
- Mechanisms of Action : The compound's ability to disturb the cell cycle and promote apoptosis has been linked to its interaction with cyclin-dependent kinases (CDKs), particularly CDK4. This interaction leads to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
MOCA has also been evaluated for its antimicrobial properties:
Anti-inflammatory Activity
The anti-inflammatory potential of MOCA is another area of interest:
- Cytokine Modulation : Research indicates that MOCA may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
- Animal Models : In vivo studies have shown that MOCA can alleviate symptoms in models of inflammation, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPPDZFRDSSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378515 | |
Record name | Methyl Oxindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199328-10-4 | |
Record name | Methyl Oxindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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